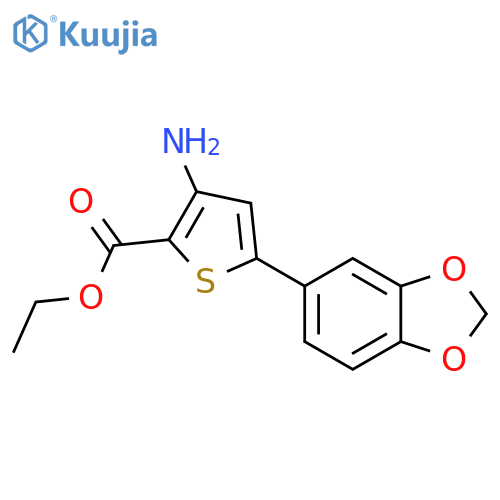

Cas no 877140-10-8 (Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate)

877140-10-8 structure

商品名:Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate

CAS番号:877140-10-8

MF:C14H13NO4S

メガワット:291.32232260704

MDL:MFCD07847634

CID:3109049

PubChem ID:9102277

Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-amino-5-(1,3-benzodioxol-5-yl)thiophene-2-carboxylate

- AKOS005137279

- Ethyl 3-amino-5-(1,3-benzodioxol-5-yl)-2-thiophenecarboxylate

- 966-586-3

- EN300-23657

- Z164671926

- DTXCID001612672

- CKB14010

- 877140-10-8

- CS-0241705

- DTXSID901181335

- G21645

- ethyl3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate

- ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate

- Ethyl 3-amino-5-(1,3-dioxaindan-5-yl)thiophene-2-carboxylate

- Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate

-

- MDL: MFCD07847634

- インチ: InChI=1S/C14H13NO4S/c1-2-17-14(16)13-9(15)6-12(20-13)8-3-4-10-11(5-8)19-7-18-10/h3-6H,2,7,15H2,1H3

- InChIKey: BALOEZMFLNGKMG-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 291.05652907Da

- どういたいしつりょう: 291.05652907Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 367

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 99Ų

Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B442785-250mg |

Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate |

877140-10-8 | 250mg |

$ 275.00 | 2022-06-07 | ||

| Enamine | EN300-23657-0.25g |

ethyl 3-amino-5-(1,3-dioxaindan-5-yl)thiophene-2-carboxylate |

877140-10-8 | 95.0% | 0.25g |

$116.0 | 2025-02-19 | |

| Enamine | EN300-23657-0.5g |

ethyl 3-amino-5-(1,3-dioxaindan-5-yl)thiophene-2-carboxylate |

877140-10-8 | 95.0% | 0.5g |

$218.0 | 2025-02-19 | |

| Enamine | EN300-23657-5g |

ethyl 3-amino-5-(1,3-dioxaindan-5-yl)thiophene-2-carboxylate |

877140-10-8 | 95% | 5g |

$908.0 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312375-500mg |

Ethyl 3-amino-5-(1,3-dioxaindan-5-yl)thiophene-2-carboxylate |

877140-10-8 | 95% | 500mg |

¥5101.00 | 2024-04-27 | |

| Enamine | EN300-23657-10g |

ethyl 3-amino-5-(1,3-dioxaindan-5-yl)thiophene-2-carboxylate |

877140-10-8 | 95% | 10g |

$1346.0 | 2023-09-15 | |

| Aaron | AR019Q6D-50mg |

ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate |

877140-10-8 | 95% | 50mg |

$98.00 | 2025-02-10 | |

| Aaron | AR019Q6D-1g |

ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate |

877140-10-8 | 95% | 1g |

$457.00 | 2025-02-10 | |

| 1PlusChem | 1P019PY1-100mg |

ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate |

877140-10-8 | 95% | 100mg |

$160.00 | 2024-04-20 | |

| A2B Chem LLC | AV32345-1g |

ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate |

877140-10-8 | 95% | 1g |

$366.00 | 2024-04-19 |

Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

877140-10-8 (Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate) 関連製品

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量